N-cyclohexyl-3-(2-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide
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Overview
Description
N-cyclohexyl-3-(2-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-(2-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring.
Thioether Formation: Introduction of the thioether group through nucleophilic substitution reactions.
Amide Formation: Coupling of the cyclohexylamine with the intermediate to form the final amide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-(2-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
N-cyclohexyl-3-(2-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-4-oxoquinaz
Properties
IUPAC Name |
N-cyclohexyl-3-[2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-30-14-12-23-20(28)15-31-22-25-18-10-6-5-9-17(18)21(29)26(22)13-11-19(27)24-16-7-3-2-4-8-16/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3,(H,23,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIGDZJIKPNDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1CCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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